N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridine with 4-fluorobenzaldehyde, followed by cyclization and subsequent functionalization to introduce the propanamide group .
Industrial Production Methods
Industrial production methods for this compound often involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach . This method reduces the need for hazardous solvents and catalysts, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The compound’s fluorophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-a]pyridines: Similar in structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific fluorophenyl group, which enhances its biological activity and specificity compared to other similar compounds . This makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C16H14FN3O |
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Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C16H14FN3O/c1-2-14(21)19-16-15(11-6-8-12(17)9-7-11)18-13-5-3-4-10-20(13)16/h3-10H,2H2,1H3,(H,19,21) |
InChI Key |
UETNYXQIZOPHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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